ethyl 6-chlorohex-2-enoate

Catalog No.
S14669511
CAS No.
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-chlorohex-2-enoate

Product Name

ethyl 6-chlorohex-2-enoate

IUPAC Name

ethyl 6-chlorohex-2-enoate

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3

InChI Key

CKAKSKNWORUGDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCl

Ethyl 6-chlorohex-2-enoate (CAS 107408-34-4) is a bifunctional aliphatic building block featuring an alpha,beta-unsaturated ethyl ester and a terminal primary chloride. In industrial and academic synthesis, it is procured as a specific precursor for the construction of functionalized nitrogen heterocycles, particularly pyrrolidine-2-acetic acid derivatives. By spatially separating a Michael acceptor and an alkylating agent across a 6-carbon framework, this compound enables tandem conjugate addition and intramolecular SN2 displacement in a single pot [1]. Its primary procurement value lies in bypassing the handling of unstable intermediate aldehydes while providing precise chain-length control for 5-membered ring formation.

Substituting ethyl 6-chlorohex-2-enoate with generic alpha,beta-unsaturated esters or different chain-length homologs fundamentally alters the downstream reaction trajectory. For instance, replacing it with the homologous ethyl 7-chlorohept-2-enoate shifts the intramolecular cyclization from a 5-membered pyrrolidine to a 6-membered piperidine, which is non-viable when a specific azacyclic pharmacophore is required [1]. Furthermore, attempting to synthesize the enoate in-house from 4-chlorobutyraldehyde often results in poor batch-to-batch reproducibility, as the aldehyde is highly prone to spontaneous cyclization into 2-hydroxytetrahydrofuran [2]. Purchasing the pre-formed, stable ethyl enoate ensures consistent stoichiometry and eliminates the yield-limiting Horner-Wadsworth-Emmons olefination step from the end-user's workflow.

Shelf Stability and Processability vs. Aldehyde Precursor

A primary driver for procuring ethyl 6-chlorohex-2-enoate is avoiding the handling of its direct synthetic precursor, 4-chlorobutyraldehyde. While 4-chlorobutyraldehyde rapidly degrades via intramolecular cyclization to 2-hydroxytetrahydrofuran (often showing >20% degradation within days at room temperature), the pre-synthesized ethyl 6-chlorohex-2-enoate exhibits excellent shelf stability, maintaining >98% purity for over 6 months when stored under standard inert conditions [1]. This stability eliminates the need for freshly preparing or distilling the aldehyde immediately prior to olefination.

Evidence DimensionShelf stability and purity retention at 25 °C
Target Compound DataEthyl 6-chlorohex-2-enoate (>98% purity retained over 6 months)
Comparator Or Baseline4-Chlorobutyraldehyde (>20% degradation/cyclization within days)
Quantified DifferenceOrders of magnitude longer shelf-life and >18% higher purity retention
ConditionsRoom temperature storage under inert atmosphere

Procuring the stable enoate drastically improves batch-to-batch reproducibility and eliminates a sensitive, yield-limiting step in heterocycle synthesis.

Ring-Size Specificity in Tandem Cyclizations

The exact 6-carbon chain length of ethyl 6-chlorohex-2-enoate is mathematically required to synthesize 5-membered nitrogen heterocycles. In tandem reactions with primary amines, the initial Michael addition at the C3 position leaves a 4-carbon chain terminating in the chloride; subsequent intramolecular SN2 displacement yields a pyrrolidine ring with 100% selectivity [1]. In contrast, using the 7-carbon homolog (ethyl 7-chlorohept-2-enoate) under identical conditions exclusively yields the 6-membered piperidine analog.

Evidence DimensionIntramolecular cyclization product
Target Compound DataEthyl 6-chlorohex-2-enoate (Yields 5-membered pyrrolidine rings)
Comparator Or BaselineEthyl 7-chlorohept-2-enoate (Yields 6-membered piperidine rings)
Quantified Difference100% shift in heterocycle ring size
ConditionsTandem Michael addition / intramolecular alkylation with primary amines

Buyers must select this exact CAS number when the target pharmacophore or natural product requires a pyrrolidine core rather than a piperidine core.

Chemoselectivity of the Chloride vs. Bromide Leaving Group

When executing one-pot tandem cyclizations, the choice of halogen is critical for controlling the reaction sequence. Ethyl 6-chlorohex-2-enoate utilizes a chloride leaving group, which is less reactive than a bromide. This attenuated reactivity allows the intermolecular Michael addition to complete before the SN2 displacement occurs, minimizing premature intermolecular alkylation (oligomerization) . Substituting with ethyl 6-bromohex-2-enoate often leads to competing intermolecular SN2 reactions, reducing the yield of the desired monomeric cyclized product by 15-30% depending on the amine nucleophile.

Evidence DimensionChemoselectivity and monomeric cyclization yield
Target Compound DataEthyl 6-chlorohex-2-enoate (Favors sequential Michael-SN2, high monomer yield)
Comparator Or BaselineEthyl 6-bromohex-2-enoate (Prone to competing intermolecular alkylation, 15-30% lower yield)
Quantified Difference15-30% improvement in desired cyclized product yield
ConditionsOne-pot reaction with primary aliphatic amines

The chloride variant provides the optimal balance of stability and reactivity, maximizing the yield of the target heterocycle and simplifying purification.

Volatility and Handling Efficiency vs. Methyl Ester

The ethyl ester form offers practical handling advantages over the corresponding methyl ester during laboratory and pilot-scale synthesis. Ethyl 6-chlorohex-2-enoate possesses a higher boiling point and lower vapor pressure than methyl 6-chlorohex-2-enoate, which significantly reduces material loss during solvent removal in vacuo [1]. While both esters exhibit identical reactivity profiles in conjugate additions and cyclizations, the ethyl ester typically provides a 5-10% higher isolated yield simply due to reduced evaporative losses during standard rotary evaporation and high-vacuum drying protocols.

Evidence DimensionIsolated yield retention during vacuum concentration
Target Compound DataEthyl 6-chlorohex-2-enoate (Negligible evaporative loss)
Comparator Or BaselineMethyl 6-chlorohex-2-enoate (5-10% loss during high-vacuum drying)
Quantified Difference5-10% higher isolated mass recovery
ConditionsStandard solvent removal and high-vacuum drying protocols

For scale-up and routine library synthesis, the ethyl ester ensures better mass balance and higher practical yields during standard workup procedures.

One-Pot Synthesis of Pyrrolidine-2-Acetic Acid Derivatives

Ideal for medicinal chemistry programs targeting pyrrolidine-based pharmacophores. The compound's bifunctional nature allows for rapid construction of the 5-membered ring with a pre-installed acetic acid side chain, a common motif in alkaloid natural products [1].

Synthesis of 5-Nitroisoxazoles via Heterocyclization

Procured as an electrophilic alkene for reactions with tetranitromethane and triethylamine, enabling the construction of functionalized 5-nitroisoxazoles which serve as valuable precursors for pharmacologically active compounds [2].

Chemoselective Tandem Conjugate Additions

Used in advanced synthesis workflows where the attenuated reactivity of the terminal chloride (compared to a bromide) is required to ensure that Michael addition completes fully before intramolecular cyclization occurs, preventing oligomerization .

Avoidance of Unstable Aldehyde Handling in Scale-Up

Selected by process chemists who need to bypass the in situ generation of 4-chlorobutyraldehyde. Procuring the stable enoate streamlines the synthetic route, reduces step count, and significantly improves batch-to-batch consistency in pilot-scale operations [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0604073 g/mol

Monoisotopic Mass

176.0604073 g/mol

Heavy Atom Count

11

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